Octodrina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Octodrine tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como reactivo en la síntesis orgánica para producir varios derivados.

Biología: Se estudia por sus efectos en la captación y liberación de neurotransmisores.

Medicina: Investigado por su posible uso como estimulante y agente para quemar grasa.

Análisis Bioquímico

Biochemical Properties

Octodrine plays a significant role in biochemical reactions by increasing the uptake of dopamine and noradrenaline . It interacts with various enzymes and proteins, including monoamine oxidase, which is responsible for the breakdown of neurotransmitters . The interaction between Octodrine and these biomolecules leads to an increase in the levels of dopamine and noradrenaline, resulting in enhanced alertness and energy .

Cellular Effects

Octodrine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Octodrine’s impact on cell signaling pathways includes the activation of adrenergic receptors, which leads to increased heart rate and blood pressure . Additionally, Octodrine can alter gene expression by upregulating genes involved in energy metabolism and downregulating those associated with fatigue .

Molecular Mechanism

The molecular mechanism of Octodrine involves its binding interactions with adrenergic receptors and monoamine transporters . By binding to these receptors, Octodrine stimulates the release of neurotransmitters such as dopamine and noradrenaline . This stimulation results in increased neuronal activity and enhanced cognitive function . Octodrine also inhibits the reuptake of these neurotransmitters, prolonging their effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Octodrine change over time. Studies have shown that Octodrine remains stable under various conditions, but its potency may decrease with prolonged exposure to light and heat . Long-term effects of Octodrine on cellular function include potential desensitization of adrenergic receptors, leading to reduced responsiveness over time . Additionally, chronic use of Octodrine may result in tolerance and dependence .

Dosage Effects in Animal Models

The effects of Octodrine vary with different dosages in animal models. At low doses, Octodrine enhances alertness and physical performance . At high doses, it can cause adverse effects such as hypertension, hyperthermia, and increased risk of cardiovascular events . Threshold effects observed in studies indicate that there is a fine line between the beneficial and toxic effects of Octodrine .

Metabolic Pathways

Octodrine is involved in several metabolic pathways, including those related to the metabolism of neurotransmitters . It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the breakdown of dopamine and noradrenaline . Octodrine’s influence on these metabolic pathways can lead to altered levels of neurotransmitters and changes in metabolic flux .

Transport and Distribution

Within cells and tissues, Octodrine is transported and distributed through various mechanisms . It interacts with transporters such as the norepinephrine transporter and the dopamine transporter, facilitating its uptake into cells . Octodrine’s distribution within tissues is influenced by its lipophilic nature, allowing it to cross cell membranes and accumulate in lipid-rich areas .

Subcellular Localization

Octodrine’s subcellular localization affects its activity and function. It is primarily localized in the cytoplasm, where it interacts with adrenergic receptors and monoamine transporters . Post-translational modifications, such as phosphorylation, may influence Octodrine’s targeting to specific cellular compartments . These modifications can affect Octodrine’s efficacy and duration of action .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Octodrine puede sintetizarse mediante varios métodos. Un método común implica la reacción de 2-metilhexan-2-amina con formaldehído y cianuro de hidrógeno, seguida de hidrólisis para producir 2-amino-6-metilheptano . Las condiciones de reacción generalmente involucran temperaturas controladas y niveles de pH para garantizar que se obtenga el producto deseado.

Métodos de Producción Industrial

En entornos industriales, Octodrine se produce utilizando reactores químicos a gran escala que permiten un control preciso de las condiciones de reacción. El proceso involucra los mismos pasos básicos que la síntesis de laboratorio, pero se escala para producir cantidades mayores del compuesto. Se implementan medidas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Octodrine experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Octodrine puede oxidarse para formar varios subproductos, dependiendo del agente oxidante utilizado.

Reducción: Las reacciones de reducción pueden convertir Octodrine en diferentes derivados de amina.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de Octodrine.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno. Estas reacciones generalmente ocurren en condiciones ácidas o básicas.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio en condiciones anhidras.

Sustitución: Los agentes halogenantes como el cloro o el bromo se pueden utilizar para introducir átomos de halógeno en la molécula.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir varias cetonas y aldehídos, mientras que la reducción puede producir diferentes derivados de amina .

Mecanismo De Acción

Octodrine ejerce sus efectos aumentando la captación de dopamina y noradrenalina en el sistema nervioso central. Esto conduce a una mayor alerta, niveles de energía y función cognitiva general. El compuesto se une a los receptores adrenérgicos, activando la liberación de estos neurotransmisores e inhibiendo su recaptación, lo que resulta en una estimulación prolongada .

Comparación Con Compuestos Similares

Compuestos Similares

Metilhexanamina: Otro estimulante que aumenta la captación de dopamina y noradrenalina.

1,3-Dimetilbutilamina: Similar en estructura y función a Octodrine.

1,3-Dimetilamilamina: Conocido por sus propiedades estimulantes y utilizado en aplicaciones similares.

Unicidad de Octodrine

Octodrine es único debido a su estructura molecular específica, que permite una afinidad de unión y un perfil de actividad diferentes en comparación con otros estimulantes. Su reintroducción como suplemento previo al entrenamiento y para quemar grasa también lo ha diferenciado de otros compuestos en la misma categoría .

Propiedades

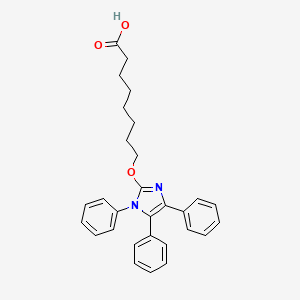

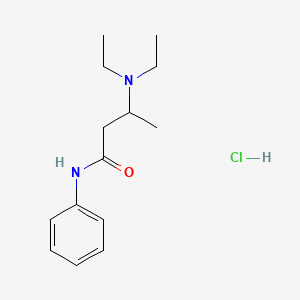

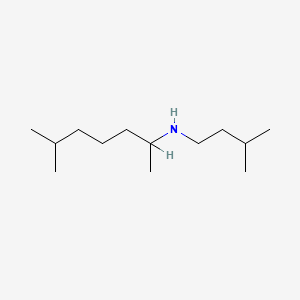

IUPAC Name |

6-methylheptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-7(2)5-4-6-8(3)9/h7-8H,4-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIVIMYXGGFTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

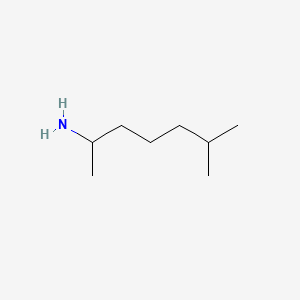

Canonical SMILES |

CC(C)CCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046535 | |

| Record name | 2-Amino-6-methylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543-82-8 | |

| Record name | (±)-1,5-Dimethylhexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octodrine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octodrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Heptanamine, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-6-methylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octodrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTODRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GQ9E911BI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-amino-5-[[hydroxy(sulfamoyloxy)phosphoryl]amino]pentanoic acid](/img/structure/B1677107.png)